Succinato de tocoferol

Descripción general

Descripción

dl-alpha-Tocopherol succinate, a derivative of vitamin E, is a compound known for its potent antioxidant properties. It is synthesized by esterifying tocopherol with succinic acid, resulting in a more stable form of vitamin E. This compound is widely used in dietary supplements and has shown promise in various scientific research applications, particularly in the fields of medicine and biology .

Aplicaciones Científicas De Investigación

dl-alpha-Tocopherol succinate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antioxidant mechanisms and free radical scavenging.

Biology: dl-alpha-Tocopherol succinate is investigated for its role in cellular signaling and gene regulation.

Medicine: It has shown potential as an anticancer agent, inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it is studied for its neuroprotective and cardioprotective effects.

Industry: dl-alpha-Tocopherol succinate is used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its stability and antioxidant properties

Mecanismo De Acción

Mode of Action

Tocopherol succinate interacts with its targets primarily through its antioxidant properties. As a fat-soluble antioxidant, it has the capability to neutralize endogenous free radicals .

Biochemical Pathways

The biosynthesis of tocopherols, including tocopherol succinate, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

Tocopherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .

Result of Action

The primary result of tocopherol succinate’s action is its antioxidant effect, which neutralizes endogenous free radicals . This can help prevent oxidative stress and damage in the body. Moreover, there is ongoing research that proposes that the tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters.

Action Environment

The action, efficacy, and stability of tocopherol succinate can be influenced by various environmental factors. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Furthermore, the absorption and effectiveness of tocopherol succinate can be affected by factors such as diet and individual health status .

Análisis Bioquímico

Biochemical Properties

Tocopherol succinate plays a significant role in biochemical reactions. It is involved in the scavenging of lipid peroxy radicals, consequently blocking lipid peroxidation . This antioxidant action of tocopherols is related to the formation of tocopherol quinone and its subsequent recycling or degradation . The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

Tocopherol succinate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce morphological alterations and growth inhibition in melanoma cells . It also has potential antitumor properties, affecting the morphology and motility of human epidermoid carcinoma cells and immortalized non-tumorigenic human keratinocytes .

Molecular Mechanism

The molecular mechanism of action of Tocopherol succinate is primarily related to its antioxidant properties. It acts as a radical scavenger, mainly serving as an antioxidant for lipid bilayers . It is generally believed that Tocopherol succinate undergoes a logical de-esterification in the gut before being subsequently absorbed as free tocopherol .

Temporal Effects in Laboratory Settings

The effects of Tocopherol succinate over time in laboratory settings have been studied. For instance, the efficacy of its anticancer properties was observed to be unchanged for three months .

Metabolic Pathways

Tocopherol succinate is involved in several metabolic pathways. The biosynthesis of tocopherols involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Transport and Distribution

Tocopherol succinate is transported and distributed within cells and tissues. It is believed that cytosolic binding proteins facilitate the transport of Tocopherol succinate into the mitochondrial and microsomal membranes .

Subcellular Localization

The subcellular localization of Tocopherol succinate has been studied. It has been found that Tocopherol succinate resides almost completely in the suspension medium, while a significant part disappears from the suspension medium and is mainly incorporated into erythrocyte membranes . This suggests that Tocopherol succinate may be localized in both the cytosol and the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: dl-alpha-Tocopherol succinate is typically synthesized through the esterification of tocopherol with succinic acid. The reaction involves dissolving tocopherol in a suitable solvent such as acetone or chloroform, followed by the addition of succinic acid and a catalyst like triethylamine. The mixture is then heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization or chromatography .

Industrial Production Methods: In industrial settings, tocopherol succinate is produced using similar esterification techniques but on a larger scale. The process involves the use of high-purity tocopherol and succinic acid, along with efficient catalysts to ensure high yield and purity. The reaction mixture is subjected to controlled heating and stirring to optimize the esterification process. The final product is then purified and dried to obtain tocopherol succinate with high purity and stability .

Análisis De Reacciones Químicas

Types of Reactions: dl-alpha-Tocopherol succinate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: dl-alpha-Tocopherol succinate can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, which can replace the succinate group under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tocopherol succinate can lead to the formation of tocopherol quinone, while reduction can yield tocopherol alcohol .

Comparación Con Compuestos Similares

Tocopherol: The parent compound of tocopherol succinate, known for its antioxidant properties.

Tocotrienols: Similar to tocopherols but with an unsaturated side chain, offering additional health benefits.

Tocopheryl acetate: Another esterified form of tocopherol, commonly used in supplements and cosmetics.

Uniqueness: dl-alpha-Tocopherol succinate is unique due to its enhanced stability and efficacy compared to other forms of vitamin E. Its ability to induce apoptosis in cancer cells and its role in modulating cellular signaling pathways make it a valuable compound in scientific research and therapeutic applications .

Actividad Biológica

dl-alpha-Tocopherol succinate (aTOS) is a derivative of vitamin E, specifically an ester of alpha-tocopherol. Unlike its parent compound, alpha-tocopherol, aTOS exhibits unique biological properties that have garnered significant interest in research, particularly in cancer treatment and prevention. This article provides a detailed overview of the biological activity of aTOS, including its mechanisms of action, effects on cancer cells, and implications for therapeutic applications.

The biological activity of aTOS is primarily characterized by its ability to influence cell proliferation and apoptosis. Key mechanisms include:

- Cell Cycle Arrest : aTOS induces cell cycle arrest at the S-phase and G0/G1 phase by increasing the expression of tumor suppressor p21 and decreasing cell cycle regulatory proteins such as cyclins .

- Induction of Apoptosis : It triggers apoptosis through both intrinsic and extrinsic pathways. Notably, aTOS enhances sensitivity to the Fas death receptor pathway, leading to increased apoptosis in various cancer cell lines .

- Inhibition of Prostaglandin E2 Production : aTOS has been shown to inhibit COX activity, reducing prostaglandin E2 (PGE2) production in human lung epithelial cells. This action is significant because elevated PGE2 levels are associated with cancer progression .

In Vitro and In Vivo Studies

Research has demonstrated that aTOS can selectively enhance cytotoxicity towards malignant cells while protecting normal cells from damage. In various studies:

- Cytotoxicity : aTOS exhibits improved cytotoxic effects on cancer cells compared to normal cells, potentially due to differential uptake mechanisms .

- Chromosomal Protection : In leukocyte cultures, aTOS significantly reduced chromosome breaks induced by mutagens, indicating its protective role against genotoxic stress .

Case Studies and Clinical Implications

Several clinical studies have explored the efficacy of aTOS in cancer care:

- Cancer Prevention Trials : A study indicated that supplementation with alpha-tocopherol reduced prostate cancer incidence by 34% in participants receiving this form of vitamin E compared to those who did not .

- Combination Therapies : Research suggests that combining aTOS with conventional chemotherapy may enhance therapeutic outcomes by sensitizing cancer cells to treatment while sparing normal tissues from toxicity .

Comparative Biological Activity

The following table summarizes the biological activities of dl-alpha-tocopherol succinate compared to other forms of vitamin E:

| Property | dl-alpha-Tocopherol Succinate (aTOS) | Alpha-Tocopherol (aTOH) | Alpha-Tocopheryl Acetate (aTOA) |

|---|---|---|---|

| Antioxidant Activity | None | High | Moderate |

| Induction of Apoptosis | Yes | Limited | Limited |

| Cell Cycle Arrest | Yes | No | No |

| COX Inhibition | Yes | No | No |

| Cytotoxicity in Cancer Cells | High | Variable | Low |

Propiedades

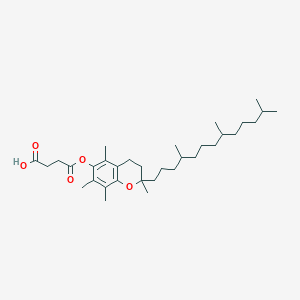

IUPAC Name |

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOKBJPULMYRW-NJQVLOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O5 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026151 | |

| Record name | d-alpha-Tocopheryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer. Nevertheless, the possibility of such activity requires further elucidation. | |

| Record name | alpha-Tocopherol succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4345-03-3, 17407-37-3 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin E succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4345-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004345033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin E succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-alpha-Tocopheryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tocopheryl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU4B53JYVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

169 to 171 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tocopherol Succinate exert its anticancer effects?

A1: Tocopherol Succinate (α-TOS) demonstrates anticancer activity, unlike its parent compound, α-Tocopherol []. While the exact mechanisms are still under investigation, research suggests several key actions:

- Induction of Apoptosis: α-TOS can trigger apoptosis (programmed cell death) in cancer cells through various pathways, including caspase activation and poly(ADP-ribose) polymerase cleavage [].

- Inhibition of Proliferation: Studies show that α-TOS can suppress the proliferation of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in growth [, ].

- Modulation of Oxidative Stress: α-TOS exhibits antioxidant properties, and some studies suggest that its anticancer effects might be partly mediated through its ability to modulate oxidative stress in cancer cells [, ].

Q2: How does Tocopherol Succinate interact with cytochrome c, and what are the implications?

A2: Similar to the anionic phospholipid cardiolipin, α-Tocopherol Succinate and α-Tocopherol Phosphate can interact with cytochrome c, leading to its partial unfolding and activation into a peroxidase []. This activation is linked to the hydrophobic chain and negatively charged functionality present in both α-Tocopherol Succinate and α-Tocopherol Phosphate []. This peroxidase activity of cytochrome c is believed to play a role in the initiation of apoptosis, contributing to the anticancer properties observed with α-Tocopherol Succinate [].

Q3: Can Tocopherol Succinate be used to improve drug delivery?

A3: Yes, Tocopherol Succinate has shown promise in drug delivery applications:

- Enhancing Solubility: α-Tocopherol Succinate, due to its amphiphilic nature, can be incorporated into drug delivery systems like polymeric micelles to enhance the solubility and bioavailability of poorly soluble drugs [, , , ].

- Targeted Delivery: α-Tocopherol Succinate can be conjugated with targeting ligands, such as folic acid, to create targeted drug delivery systems that can deliver therapeutic agents specifically to cancer cells, enhancing efficacy and minimizing off-target effects [].

- Improved Stability and Controlled Release: α-Tocopherol Succinate-based nanocarriers, like nanostructured lipid carriers (NLCs), have been developed to encapsulate and deliver anticancer drugs like paclitaxel. These NLCs can improve drug stability, control release profiles, and potentially enhance drug delivery to target tissues [].

Q4: What is the molecular formula and weight of Tocopherol Succinate?

A4: The molecular formula for α-Tocopherol Succinate is C31H50O4. Its molecular weight is 474.71 g/mol.

Q5: Is there any spectroscopic data available for Tocopherol Succinate?

A5: Yes, spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly used for the characterization of Tocopherol Succinate [, , ]. These techniques provide information about its functional groups, structure, and purity.

Q6: How stable is Tocopherol Succinate under different conditions?

A6: α-Tocopherol Succinate exhibits good stability when incorporated into appropriate formulations:

- Thermal Stability: α-Tocopherol Succinate-loaded ethosomal gels demonstrated high thermostability when stored at various temperatures (8 °C, 25 °C, 40 °C) over three months [].

- Stability in Formulations: Research has shown that α-Tocopherol Succinate can be successfully incorporated into various formulations, including polymeric micelles [, ], nanostructured lipid carriers (NLCs) [], and ethosomal gels [], without compromising its stability.

- Protection from Degradation: α-Tocopherol Succinate, when loaded into appropriate delivery systems, can be protected from degradation, improving its shelf-life and therapeutic potential [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.